molecular formula C21H25N7O2 B2572381 Ethyl 4-{4-[(2,5-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate CAS No. 946298-09-5

Ethyl 4-{4-[(2,5-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate

Cat. No. B2572381
CAS RN: 946298-09-5
M. Wt: 407.478
InChI Key: VLZLSOSDBNKMDE-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(2,5-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate, also known as EDP-420, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. EDP-420 belongs to the class of piperazinecarboxylates, which are known for their diverse biological activities.

Scientific Research Applications

Heterocyclic Compounds and Reactivity

Ethyl pteridine-4-carboxylate represents a foundational structure for the study of heterocyclic chemistry, especially in the synthesis of monosubstituted pteridines with strong electron-withdrawing groups. This compound facilitates reactions with water and ethanol, leading to stable dihydrate or diethanolate forms. Such reactions underscore the chemical reactivity of pteridines, providing a pathway for further derivative synthesis and exploration of potential biological activities (Clark, 1967).

Antiproliferative Activities

Derivatives of Ethyl 4-{4-[(2,5-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. The synthesis of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation against various cancer cell lines highlight the potential of these compounds as anticancer agents. Compounds showing significant activity suggest the importance of further research into their mechanisms of action and therapeutic potential (Mallesha et al., 2012).

properties

IUPAC Name

ethyl 4-[4-(2,5-dimethylanilino)pteridin-2-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-4-30-21(29)28-11-9-27(10-12-28)20-25-18-17(22-7-8-23-18)19(26-20)24-16-13-14(2)5-6-15(16)3/h5-8,13H,4,9-12H2,1-3H3,(H,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZLSOSDBNKMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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